molecular formula C15H14FNO2S B2737424 N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide CAS No. 2034569-58-7

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide

Cat. No.: B2737424
CAS No.: 2034569-58-7
M. Wt: 291.34
InChI Key: NVWZVDIECVEGSG-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide is a compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a fluorobenzamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another approach involves the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are significant for creating thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process. The use of microwave irradiation and transition-metal-free synthesis methods are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the acetyl group can produce alcohols .

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The fluorobenzamide moiety may enhance binding affinity and specificity to certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the acetylthiophene and fluorobenzamide moieties provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZVDIECVEGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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